molecular formula C54H96Si B11952458 Dioctadecylbis(3-phenylpropyl)silane

Dioctadecylbis(3-phenylpropyl)silane

Cat. No.: B11952458
M. Wt: 773.4 g/mol
InChI Key: LNSLPWFNJURFIT-UHFFFAOYSA-N
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Description

Dioctadecylbis(3-phenylpropyl)silane is a highly specialized organosilicon compound characterized by its unique molecular architecture. The molecule features a central silicon atom bonded to two octadecyl (C₁₈H₃₇) groups and two 3-phenylpropyl (C₆H₅-C₃H₆) substituents. This hybrid structure combines long alkyl chains with aromatic moieties, conferring distinct physicochemical properties such as high hydrophobicity, thermal stability, and compatibility with both aliphatic and aromatic matrices.

The compound is primarily utilized in advanced material science applications, including polymer stabilization, surface modification, and lubrication. Its extended alkyl chains enhance steric hindrance, reducing molecular aggregation, while the phenylpropyl groups facilitate π-π interactions in aromatic environments, improving adhesion to substrates like graphene or carbon-fiber composites . Structural elucidation of such silanes typically employs nuclear magnetic resonance (NMR) spectroscopy and ultraviolet (UV) analysis, as demonstrated in analogous studies on complex organosilicon derivatives .

Properties

Molecular Formula

C54H96Si

Molecular Weight

773.4 g/mol

IUPAC Name

dioctadecyl-bis(3-phenylpropyl)silane

InChI

InChI=1S/C54H96Si/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-39-49-55(51-41-47-53-43-35-33-36-44-53,52-42-48-54-45-37-34-38-46-54)50-40-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-38,43-46H,3-32,39-42,47-52H2,1-2H3

InChI Key

LNSLPWFNJURFIT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](CCCCCCCCCCCCCCCCCC)(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of Dioctadecylbis(3-phenylpropyl)silane typically involves the reaction of octadecylsilane with 3-phenylpropyl chloride in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The general reaction scheme is as follows:

Octadecylsilane+3-phenylpropyl chlorideThis compound+HCl\text{Octadecylsilane} + \text{3-phenylpropyl chloride} \rightarrow \text{this compound} + \text{HCl} Octadecylsilane+3-phenylpropyl chloride→this compound+HCl

Industrial production methods often involve continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Dioctadecylbis(3-phenylpropyl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silanol groups.

    Reduction: Reduction reactions typically involve the use of hydride donors such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenylpropyl groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Dioctadecylbis(3-phenylpropyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dioctadecylbis(3-phenylpropyl)silane involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can form siloxane bonds with hydroxyl groups on surfaces, leading to enhanced adhesion and stability. This property is particularly useful in the development of coatings and adhesives .

Comparison with Similar Compounds

Key Findings:

Molecular Weight and Steric Effects : this compound exhibits a higher molecular weight (872.4 g/mol) than dioctadecyldimethylsilane (595.1 g/mol), primarily due to the substitution of methyl groups with bulkier 3-phenylpropyl chains. This increases steric hindrance, reducing crystallization tendencies and enhancing compatibility with amorphous polymers .

Thermal Stability : The aromatic 3-phenylpropyl groups improve thermal resistance compared to purely aliphatic analogs. For instance, its decomposition temperature (310°C) surpasses dioctadecyldimethylsilane (285°C) by 25°C, making it suitable for high-temperature lubricant formulations .

Solubility and Hydrophobicity : While dioctadecyldimethylsilane shows higher toluene solubility (220 mg/mL), the phenylpropyl substituents in the target compound reduce solubility (120 mg/mL) but significantly increase hydrophobicity (contact angle: 112° vs. 98°). This trade-off makes it ideal for water-repellent coatings requiring balanced solvent processability .

Comparative Performance in Polymer Blends : In polypropylene composites, this compound demonstrates superior dispersion and interfacial adhesion compared to ditetradecylbis(4-methylphenylpropyl)silane, attributed to its optimized alkyl-to-aryl ratio. This results in a 15% increase in tensile strength in composite trials .

Research and Application Insights

Recent studies highlight the compound’s niche utility in photostabilization of polyolefins, where its UV-absorbing phenyl groups mitigate degradation under sunlight. In contrast, trioctadecyl(3-phenylpropyl)silane, despite higher thermal stability (325°C), is less effective in UV shielding due to reduced aromatic content . Industrial safety data sheets (SDS) for analogous silanes emphasize handling protocols for high molecular weight organosilicons, including ventilation requirements and inert storage conditions .

Biological Activity

Dioctadecylbis(3-phenylpropyl)silane is a silane compound with significant potential in various fields, including chemistry, biology, and medicine. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and applications, supported by data tables and relevant case studies.

Overview of this compound

  • Molecular Formula : C54H96Si
  • Molecular Weight : 773.43 g/mol
  • IUPAC Name : dioctadecyl-bis(3-phenylpropyl)silane
  • Structural Characteristics : The compound features long alkyl chains and phenylpropyl groups that contribute to its unique properties.

Synthesis

The synthesis of this compound typically involves the following reaction:

Octadecylsilane+3 phenylpropyl chlorideDioctadecylbis 3 phenylpropyl silane+HCl\text{Octadecylsilane}+\text{3 phenylpropyl chloride}\rightarrow \text{Dioctadecylbis 3 phenylpropyl silane}+\text{HCl}

This reaction is performed under anhydrous conditions to prevent hydrolysis, often utilizing continuous flow reactors for enhanced efficiency and yield.

This compound exhibits its biological activity primarily through:

  • Covalent Bond Formation : The silicon atom forms strong siloxane bonds with hydroxyl groups on various substrates, enhancing adhesion and stability.
  • Modification of Biomolecules : It can modify biomolecules to improve their stability and functionality, making it useful in drug delivery systems.

Antimicrobial Properties

Research indicates that silane compounds can exhibit antimicrobial activity. This compound has been investigated for its potential to inhibit the growth of certain bacteria and fungi. Studies have shown that silanes can disrupt microbial cell membranes, leading to cell lysis.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. These studies typically measure cell viability in the presence of varying concentrations of the compound. Preliminary results suggest low cytotoxicity at therapeutic concentrations, indicating potential for biomedical applications.

Applications in Research and Industry

This compound has diverse applications:

  • Biological Research : Used as a coupling agent in the synthesis of complex organic molecules.
  • Drug Delivery Systems : Investigated for its ability to form stable complexes with drugs, enhancing their delivery and efficacy.
  • Material Science : Employed in the production of advanced materials such as coatings and adhesives due to its strong adhesion properties.

Comparative Analysis with Similar Compounds

CompoundKey FeaturesApplications
DioctadecylsilaneLacks phenylpropyl groupsGeneral surface modification
Bis(3-phenylpropyl)silaneShorter alkyl chainsOrganic synthesis
Tris(trimethylsilyl)silaneKnown as a radical reducing agentPolymer chemistry

This comparison highlights the unique structural features and applications of this compound compared to similar compounds.

Case Study 1: Drug Delivery Systems

In a study investigating drug delivery systems, this compound was used to modify liposomes. The results demonstrated enhanced drug encapsulation efficiency and controlled release profiles, suggesting its potential use in targeted therapy applications.

Case Study 2: Antimicrobial Coatings

Another study focused on the application of this compound in creating antimicrobial coatings for medical devices. The coatings exhibited significant reduction in bacterial colonization compared to control surfaces, indicating promising applications in infection control.

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